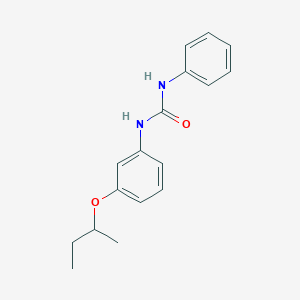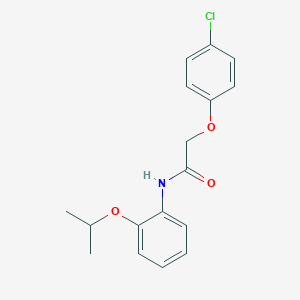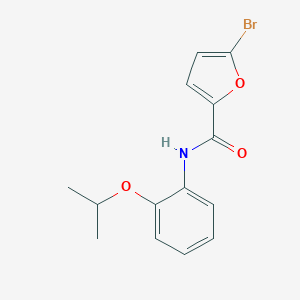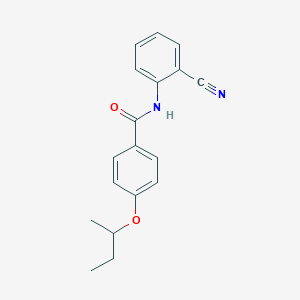![molecular formula C17H19NO2 B268314 N-[3-(benzyloxy)phenyl]butanamide](/img/structure/B268314.png)
N-[3-(benzyloxy)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(benzyloxy)phenyl]butanamide, commonly known as BPN14770, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPN14770 is a small molecule that has been shown to have neuroprotective and cognitive-enhancing effects. In
Wirkmechanismus
BPN14770 works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). cAMP is an important signaling molecule that plays a crucial role in various cellular processes, including learning and memory. By inhibiting PDE4D, BPN14770 increases the levels of cAMP, leading to the activation of downstream signaling pathways that promote neuroprotection and cognitive enhancement.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects, including reducing oxidative stress and inflammation, increasing neurotrophic factor levels, and enhancing synaptic plasticity. These effects are thought to contribute to its neuroprotective and cognitive-enhancing properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPN14770 in lab experiments is its high selectivity for PDE4D, which reduces the risk of off-target effects. BPN14770 is also a small molecule, which makes it easy to administer and study in animal models. However, one limitation of using BPN14770 is its limited solubility in water, which can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on BPN14770. One area of interest is its potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to explore the optimal dosing and administration strategies for BPN14770 to maximize its therapeutic effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BPN14770 and its mechanism of action.
Synthesemethoden
The synthesis of BPN14770 involves a multi-step process that starts with the reaction of 3-hydroxybenzaldehyde with benzyl bromide to form 3-(benzyloxy)benzaldehyde. This intermediate is then reacted with 4-bromobutanoyl chloride to form N-[3-(benzyloxy)phenyl]butanamide. The final product is obtained by removing the benzyl protecting group using palladium on carbon.
Wissenschaftliche Forschungsanwendungen
BPN14770 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, which are common features of neurodegenerative diseases. BPN14770 has also been found to enhance cognitive function, including learning and memory, in animal models.
Eigenschaften
Produktname |
N-[3-(benzyloxy)phenyl]butanamide |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-(3-phenylmethoxyphenyl)butanamide |
InChI |
InChI=1S/C17H19NO2/c1-2-7-17(19)18-15-10-6-11-16(12-15)20-13-14-8-4-3-5-9-14/h3-6,8-12H,2,7,13H2,1H3,(H,18,19) |
InChI-Schlüssel |
YIGNUYKIYRZKFD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCCC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)
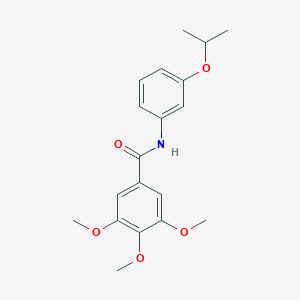
![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)
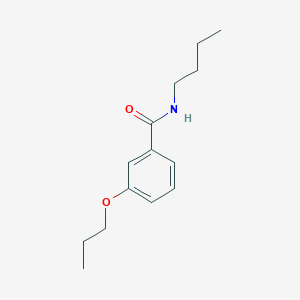
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)
![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268246.png)
![3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)
![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268248.png)
